molecular formula C13H12ClNO2 B1520116 [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol CAS No. 1192263-77-6

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Cat. No.: B1520116
CAS No.: 1192263-77-6
M. Wt: 249.69 g/mol
InChI Key: NFQCWYRJDVHJDP-UHFFFAOYSA-N
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Description

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Biological Activity

Overview

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, with the molecular formula C13_{13}H12_{12}ClNO and a molecular weight of 249.70 g/mol, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro substituent on the pyridine ring, which is known to influence its pharmacological properties.

  • CAS Number : 1192263-77-6
  • Melting Point : 74-76 °C
  • Molecular Structure : The compound features a benzyloxy group and a chloro substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the chloro group is significant as it can enhance the compound's reactivity and influence its binding affinity to target proteins or enzymes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. For instance, derivatives of similar pyridine compounds have shown effective inhibition against Mycobacterium tuberculosis (MTB), with some derivatives displaying an IC50_{50} value below 1 µg/mL, indicating potent activity against this pathogen .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies involving related compounds demonstrate that chlorinated pyridine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression. For example, compounds with similar chloroalkyl substituents have shown enhanced antiproliferative effects due to their ability to damage DNA, leading to G2/M phase arrest .

Case Studies

  • Antitubercular Activity
    • A series of derivatives based on benzyloxy-pyridine structures were synthesized and evaluated for their antitubercular activity against MTB. The most active derivatives had IC50_{50} values ranging from 0.652 µg/mL to 1.309 µg/mL, showcasing the potential for developing new treatments for tuberculosis .
  • Anticancer Screening
    • In vitro studies have revealed that certain pyridine derivatives exhibit selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells. These findings support the hypothesis that modifications in the pyridine structure can lead to compounds with improved selectivity and efficacy against cancer cells .

Data Table: Biological Activity of Related Compounds

Compound NameTarget Organism/Cell LineIC50_{50} Value (µg/mL)Notes
This compoundMycobacterium tuberculosis< 1Potent antitubercular activity
Derivative 6aMycobacterium tuberculosis0.652Hydroxyl group at para position
Derivative 6eMycobacterium tuberculosis0.654Nitro group at meta position
Derivative with chloro substituentVarious cancer cell linesVariesInduces G2/M phase arrest

Properties

IUPAC Name

(6-chloro-5-phenylmethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-7,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQCWYRJDVHJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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